3-Bromo-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine intermediates. The reaction conditions often include:
Starting Materials: Pyrazole derivatives and pyrimidine derivatives.
Reagents: Brominating agents (e.g., N-bromosuccinimide), cyclopropylamine, methylating agents (e.g., methyl iodide), and trifluoromethylating agents (e.g., trifluoromethyl iodide).
Catalysts: Lewis acids or bases to facilitate the cyclization process.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature and Time: Reactions are typically carried out at elevated temperatures (80-120°C) for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To handle large volumes of reactants and products.
Purification Techniques: Crystallization, distillation, or chromatography to obtain high-purity products.
Safety Measures: Proper handling of hazardous reagents and by-products, ensuring compliance with industrial safety standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield amino derivatives, while oxidation can produce corresponding oxides.
Scientific Research Applications
3-Bromo-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing new drugs, particularly in oncology and anti-inflammatory research.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Chemical Biology: Utilized in studying protein-ligand interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The trifluoromethyl group, in particular, enhances its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, which may affect its biological activity.
5-Cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the bromine atom, potentially altering its reactivity.
3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the cyclopropyl group, which may influence its chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 3-Bromo-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine makes it unique compared to other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C11H9BrF3N3 |
---|---|
Molecular Weight |
320.11 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H9BrF3N3/c1-5-9(12)10-16-7(6-2-3-6)4-8(11(13,14)15)18(10)17-5/h4,6H,2-3H2,1H3 |
InChI Key |
BRGXWNOLFBBJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3CC3)C(F)(F)F |
Origin of Product |
United States |
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